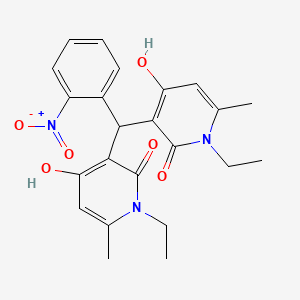

3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Description

The compound 3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative featuring a central (2-nitrophenyl)methylene bridge connecting two pyridinone moieties. Each pyridinone unit is substituted with an ethyl group at the 1-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position.

Properties

IUPAC Name |

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(2-nitrophenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-5-24-13(3)11-17(27)20(22(24)29)19(15-9-7-8-10-16(15)26(31)32)21-18(28)12-14(4)25(6-2)23(21)30/h7-12,19,27-28H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQOPSRALDOCMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2[N+](=O)[O-])C3=C(C=C(N(C3=O)CC)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is part of a class of bis-enol derivatives that have garnered attention for their potential biological activities. This article delves into the biological properties of this compound, including its antibacterial and antifungal activities, as well as its mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a nitrophenyl group, which is significant for its biological activity.

Antibacterial Activity

Recent studies have shown that compounds similar to 3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exhibit notable antibacterial properties. The antibacterial efficacy is often quantified using Minimum Inhibitory Concentration (MIC) values. For instance, related compounds have demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against common bacterial strains like Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

Antifungal Activity

In addition to antibacterial properties, this class of compounds has also shown antifungal activity. For example, studies indicate that certain derivatives exhibit significant inhibition against Candida albicans, with varying degrees of effectiveness against other fungal strains .

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Compound C | C. albicans | 3.125 |

| Compound D | Pseudomonas aeruginosa | 100 |

The biological activity of 3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.

- DNA Intercalation : The nitrophenyl moiety can intercalate into DNA, inhibiting replication and transcription.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of pyridine-based compounds revealed that 3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the phenyl ring in enhancing antibacterial potency .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of related compounds found that modifications in the structure led to increased efficacy against C. albicans. The study concluded that the presence of hydroxyl and nitro groups plays a crucial role in enhancing antifungal activity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 50 µg/mL, demonstrating comparable efficacy to conventional antibiotics like ceftriaxone .

Antioxidant Properties : The compound's structure suggests potential antioxidant capabilities. Studies have shown that similar bis-enol derivatives can scavenge free radicals effectively, which is crucial for developing treatments for oxidative stress-related diseases .

Anti-inflammatory Effects : Compounds within this class have been evaluated for their anti-inflammatory properties. In vitro studies reveal that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory conditions .

Biological Research

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX), which plays a role in inflammation and pain pathways. This inhibition can lead to the development of novel analgesic and anti-inflammatory drugs .

Cellular Studies : In cellular models, the compound has shown promise in modulating cell signaling pathways associated with cancer progression. Its ability to induce apoptosis in cancer cells while sparing normal cells is a focal point of ongoing research .

Materials Science

Polymer Synthesis : The unique chemical structure of 3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) allows it to be used as a monomer in the synthesis of conducting polymers. These polymers have applications in electronic devices and sensors due to their conductive properties .

Nanocomposite Development : Recent studies have explored incorporating this compound into nanocomposites for enhanced mechanical and thermal properties. These materials are being tested for applications in packaging and automotive industries due to their lightweight and durable characteristics .

Data Summary

Case Studies

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of several derivatives against clinical isolates of Staphylococcus aureus. Results indicated that the tested compounds exhibited significant inhibition zones comparable to standard antibiotics, reinforcing their potential as therapeutic agents .

- Oxidative Stress Modulation : In a cellular model of oxidative stress, derivatives were found to significantly reduce reactive oxygen species (ROS) levels, suggesting their utility in conditions characterized by oxidative damage .

- Polymer Application Research : Investigations into the polymerization of this compound revealed that it could enhance the electrical conductivity of polymers when used as a dopant, paving the way for new applications in electronic materials .

Comparison with Similar Compounds

Key Observations :

- The target bis-pyridinone shares the (2-nitrophenyl)methylene bridge with biscoumarins (e.g., compound 33 in ) but differs in its pyridinone core, which may alter hydrogen-bonding capacity and solubility compared to coumarin-based analogs .

- Bipyrazole derivatives () exhibit substituent-dependent crystallographic packing, suggesting that the nitro group in the target compound may similarly influence solid-state arrangement .

Key Observations :

- Melting Points: Bis-thiobarbiturates exhibit higher melting points (143–173°C), likely due to strong intermolecular hydrogen bonding and sulfur participation in crystal packing . Biscoumarins and bipyrazoles lack reported melting points, but their structural flexibility may reduce thermal stability compared to rigid bis-pyridinones.

- Biological Activity: Bis-thiobarbiturates show potent xanthine oxidase inhibition, attributed to thiocarbonyl groups mimicking enzyme substrates . Biscoumarins (e.g., compound 33) inhibit lipogenic enzymes like ACAT and DGAT, suggesting the (2-nitrophenyl)methylene group enhances binding to hydrophobic enzyme pockets . The target bis-pyridinone’s hydroxyl and nitro groups may similarly target oxidative or lipogenic pathways, though its pyridinone core could modulate selectivity compared to coumarins.

Substituent Effects and Computational Insights

- Nitro Group Impact : In bipyrazole derivatives (), the nitro group increases molecular planarity and stabilizes crystal packing via π-π interactions. This effect may extrapolate to the target compound, enhancing its crystallinity .

- Core Structure Differences: Pyridinones vs. Thiobarbiturates vs. Pyridinones: Sulfur atoms in thiobarbiturates lower solubility in polar solvents but improve electron-withdrawing effects, critical for enzyme inhibition .

Q & A

Q. What are the optimal synthetic routes for preparing 3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) in academic settings?

Methodological Answer: The compound can be synthesized via a multi-component reaction involving aldehydes, amines, and 6-methyl-4-hydroxypyran-2-one, catalyzed by l-proline in ethanol. This method is environmentally friendly and yields bis-pyridinone derivatives efficiently. Key steps include refluxing the reactants under nitrogen, followed by crystallization to isolate the product. Validate purity using NMR and HPLC, referencing spectral data from analogous compounds .

Q. How can researchers confirm the molecular structure of this compound using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤ 1.0 Å) and refine anisotropic displacement parameters. Validate hydrogen bonding involving the hydroxyl and nitro groups, which stabilize the crystal lattice. Address twinning or disorder using SHELXL’s TWIN/BASF commands .

Q. What analytical techniques are essential for characterizing purity and functional groups in this compound?

Methodological Answer:

- NMR Spectroscopy: Assign peaks for the ethyl group (δ ~1.2–1.4 ppm, triplet), hydroxyl protons (δ ~11–12 ppm, broad), and nitrophenyl aromatic protons (δ ~7.5–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS m/z ≈ 423 [M+H]⁺) and fragmentation patterns. Cross-reference with synthetic intermediates .

Q. What role does the 2-nitrophenyl group play in the compound’s physicochemical properties?

Methodological Answer: The electron-withdrawing nitro group enhances hydrogen-bonding interactions and stabilizes the keto-enol tautomerism of the pyridinone ring. This affects solubility (e.g., in DMSO vs. water) and UV-Vis absorption (λₘₐₐ ~350 nm). Conduct computational DFT studies to map electrostatic potential surfaces .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from dynamic disorder in the ethyl or nitrophenyl groups?

Methodological Answer: Use SHELXL’s PART instruction to model disorder. Refine occupancy factors for alternative conformations and apply geometric restraints (e.g., SIMU/DELU) to prevent overparameterization. Validate with residual density maps (Fo-Fc < 0.1 eÅ⁻³). Cross-check with variable-temperature crystallography to assess thermal motion .

Q. What experimental strategies can elucidate the compound’s structure-activity relationship (SAR) in biological systems?

Methodological Answer:

- Analog Synthesis: Replace the nitrophenyl group with electron-donating (e.g., methoxy) or bulky substituents to probe steric/electronic effects .

- In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or oxidoreductases). Validate with SPR or ITC binding assays .

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., over-alkylation) during synthesis?

Methodological Answer: Use design of experiments (DoE) to test variables:

Q. What techniques address tautomeric ambiguity in NMR data for the pyridinone ring?

Methodological Answer: Perform variable-temperature NMR (VT-NMR) in DMSO-d₆. At 25°C, observe dynamic broadening of enolic OH signals. At −40°C, resolve tautomer-specific peaks. Compare with deuterium exchange experiments (D₂O shake) to confirm labile protons .

Q. How can researchers evaluate the compound’s antioxidant activity in vitro?

Methodological Answer: Use the DPPH radical scavenging assay. Prepare a 100 µM solution in methanol, mix with DPPH (0.1 mM), and measure absorbance at 517 nm after 30 min. Calculate IC₅₀ values and compare with ascorbic acid controls. Validate with ORAC or FRAP assays for redox potential .

Q. What methodologies enable the design of derivatives with improved bioavailability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.